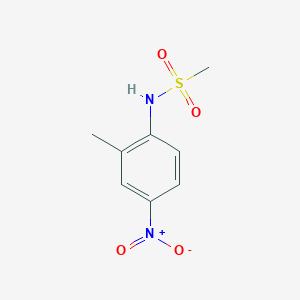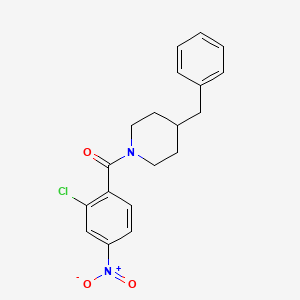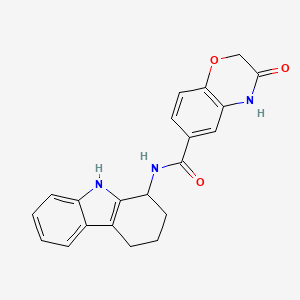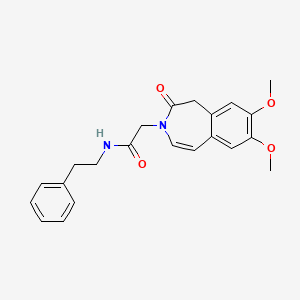![molecular formula C22H21BrN4O2 B11027360 5'-bromo-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B11027360.png)
5'-bromo-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-bromo-N-ethyl-1’-methyl-2’-oxo-1’,2’,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-N-ethyl-1’-methyl-2’-oxo-1’,2’,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The exact methods would depend on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
5’-bromo-N-ethyl-1’-methyl-2’-oxo-1’,2’,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
5’-bromo-N-ethyl-1’-methyl-2’-oxo-1’,2’,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on cell signaling and metabolism.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5’-bromo-N-ethyl-1’-methyl-2’-oxo-1’,2’,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The exact pathways and mechanisms are still under investigation, but the compound’s structure suggests it could modulate signaling pathways related to its indole core.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-3-carbaldehyde: Another indole derivative with similar structural features.
1H-indole-3-carbaldehyde: A precursor in the synthesis of various biologically active molecules.
N-ethyl-1-methyl-2-oxo-1,2,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide: A compound with a similar core structure but different substituents.
Uniqueness
What sets 5’-bromo-N-ethyl-1’-methyl-2’-oxo-1’,2’,4,9-tetrahydrospiro[beta-carboline-1,3’-indole]-2(3H)-carboxamide apart is its specific combination of functional groups and the presence of the bromine atom. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21BrN4O2 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
5'-bromo-N-ethyl-1'-methyl-2'-oxospiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2-carboxamide |
InChI |
InChI=1S/C22H21BrN4O2/c1-3-24-21(29)27-11-10-15-14-6-4-5-7-17(14)25-19(15)22(27)16-12-13(23)8-9-18(16)26(2)20(22)28/h4-9,12,25H,3,10-11H2,1-2H3,(H,24,29) |
InChI Key |
KJEBXQUXCBUTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11027282.png)
![(5Z)-5-(6',8'-dimethyl-2'-oxo-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinolin]-1'(2'H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11027288.png)
![N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027292.png)

![1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11027295.png)
![5'-bromo-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11027300.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11027306.png)

![N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B11027324.png)

![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide](/img/structure/B11027330.png)

![Benzene-1,4-diylbis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11027355.png)
